molecular formula C18H25ClN4O3 B2588391 (2,6-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1185051-93-7

(2,6-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2588391
CAS RN: 1185051-93-7
M. Wt: 380.87
InChI Key: RKQGNJUJVOFVQL-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Molecular Interactions and Pharmacophore Models

A study conducted by Shim et al. (2002) explored the molecular interactions of related compounds with the CB1 cannabinoid receptor. This research employed molecular orbital methods and comparative molecular field analysis (CoMFA) to develop 3D-quantitative structure-activity relationship (QSAR) models, providing insights into the binding interactions of such compounds with receptors (Shim et al., 2002).

Antimicrobial and Antitumor Activities

Patel, Agravat, and Shaikh (2011) synthesized derivatives related to the queried compound and evaluated their antimicrobial activity. The study highlighted the potential use of such compounds in combating bacterial and fungal infections (Patel, Agravat, & Shaikh, 2011). Similarly, Hayakawa et al. (2004) synthesized derivatives showing selective cytotoxicity against tumorigenic cell lines, suggesting potential applications in cancer treatment (Hayakawa et al., 2004).

Synthesis and Characterization

Rui (2010) discussed the synthesis of a structurally similar compound, providing insights into the methodology and process efficiencies, which are vital for research and development in pharmaceutical chemistry (Rui, 2010).

Novel Derivatives and Biological Evaluation

Hafez, El-Gazzar, and Al-Hussain (2016) worked on synthesizing novel derivatives and evaluated their antimicrobial and anticancer activities. This research indicates the versatility of such compounds in medical applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Additional Studies

Various other studies have explored different aspects of related compounds, including their synthesis, molecular interactions, and potential therapeutic applications. These studies contribute to a broader understanding of the scientific and pharmacological potential of such compounds (Matsuda, Yamamoto, & Ishii, 1976), (Balaydın et al., 2010), (Abbasi et al., 2019).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

properties

IUPAC Name

(2,6-dimethoxyphenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3.ClH/c1-4-20-9-8-19-18(20)22-12-10-21(11-13-22)17(23)16-14(24-2)6-5-7-15(16)25-3;/h5-9H,4,10-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQGNJUJVOFVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C=CC=C3OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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